molecular formula C15H12O6 B13395739 Tetrahydroxyflavanone CAS No. 101849-13-2

Tetrahydroxyflavanone

Cat. No.: B13395739
CAS No.: 101849-13-2
M. Wt: 288.25 g/mol
InChI Key: FNUPUYFWZXZMIE-UHFFFAOYSA-N
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Preparation Methods

Fisetin can be synthesized through several methods, including both natural extraction and chemical synthesis.

Chemical Reactions Analysis

Fisetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: Fisetin can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of fisetin can lead to the formation of dihydroflavonols.

    Substitution: Fisetin can undergo substitution reactions, particularly at the hydroxyl groups.

Scientific Research Applications

Fisetin has a wide range of scientific research applications across various fields:

Mechanism of Action

Fisetin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Fisetin is often compared with other flavonoids, such as quercetin, due to their similar structures and biological activities.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUPUYFWZXZMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021299
Record name 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20725-03-5, 101849-13-2
Record name Fustin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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